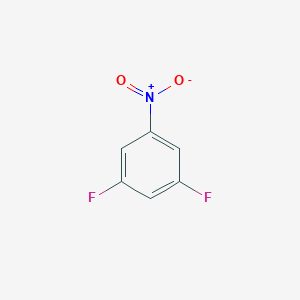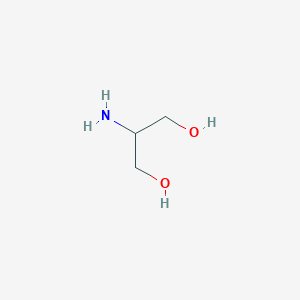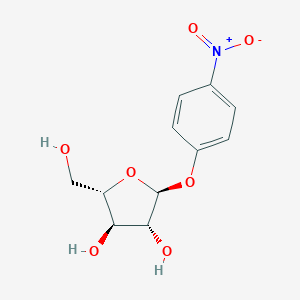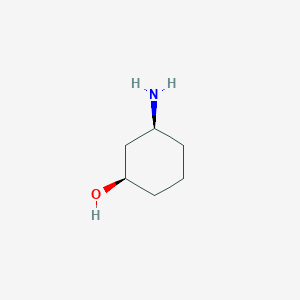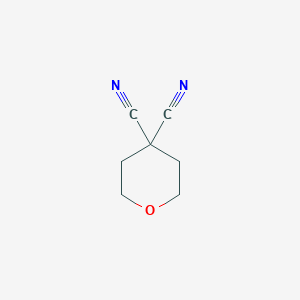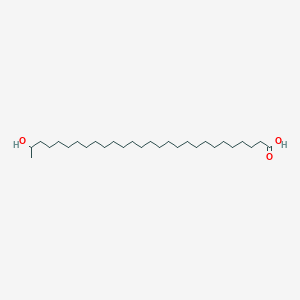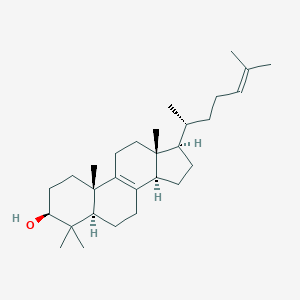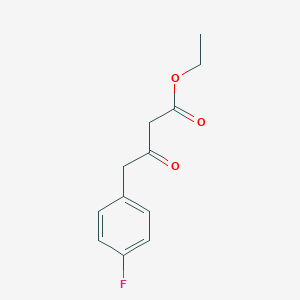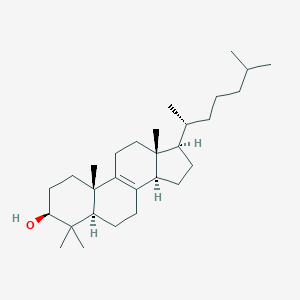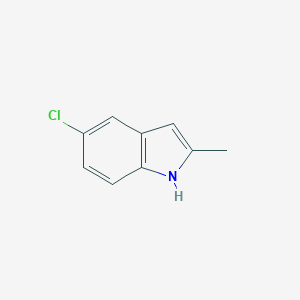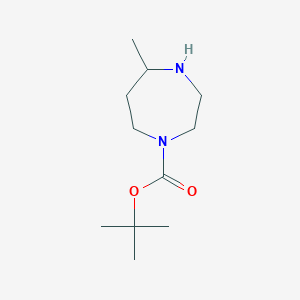
trans-Deltamethrin)
概要
説明
Trans-Deltamethrin), also known as Trans-Deltamethrin), is a useful research compound. Its molecular formula is C22H19Br2NO3 and its molecular weight is 505.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-Deltamethrin) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-Deltamethrin) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Safety and Use : Deltamethrin is used for crop, cattle, and human health protection. Extensive research has evaluated its safety for various stakeholders (Mestres & Mestres, 1992).
Toxicity Studies :
- Aquatic Life : Deltamethrin showed significant toxicity in rainbow trout and caused genotoxic damage to erythrocytes in freshwater fish Channa punctata, indicating oxidative stress contribution to this damage (Ural & Sağlam, 2005); (Ansari et al., 2009).
- Mammals and Humans : Studies have shown that deltamethrin can induce DNA damage in human peripheral blood leukocytes and has neurotoxic effects in mice, suggesting a central site of action (Villarini et al., 1998); (Staatz, Bloom & Lech, 1982).
Biomedical Research :
- Gene Expression : Perinatal exposure to deltamethrin decreased mRNA expression of genes potentially disrupting normal adipogenesis and lipid and glucose metabolism (Armstrong et al., 2013).
- Proteomic Investigations : Exposure to deltamethrin in Daphnia magna led to up- and down-regulation of proteins in various biological processes and molecular functions (Toumi et al., 2014).
Health Impact and Mitigation :
- Organ-Specific Effects : Deltamethrin exposure caused induction of antioxidant enzymes in the kidney and liver, but depletion in gills of freshwater fish, Channa punctatus (Sayeed et al., 2003).
- Cardiovascular and Neurological Effects : In zebrafish larvae, deltamethrin induced cardiovascular toxicity and anxiety-like behavior. Sodium tanshinone IIA sulfonate and melatonin were found to alleviate these effects (Li et al., 2019).
Protective Agents Against Toxicity :
- Vitamin E and Vitamin C : Both vitamins showed potential in diminishing the adverse effects of deltamethrin in rats and restoring affected parameters to near-normal values (Yousef, Awad & Mohamed, 2006); (Mongi et al., 2011).
- Natural Extracts : Spirulina platensis and Allium sativum (garlic) extract showed potential in minimizing the toxic effects of deltamethrin (Abdel-Daim, Abuzead & Halawa, 2013); (Ncir et al., 2016).
作用機序
Target of Action
Trans-Deltamethrin, a synthetic pyrethroid insecticide, primarily targets the axons in the peripheral and central nervous systems of insects . It interacts with sodium channels, which play a crucial role in the transmission of nerve impulses .
Mode of Action
Trans-Deltamethrin interferes with neuron signal transmission by disrupting the sodium and potassium channels, leading to paralysis and death in organisms . This disruption of the normal functioning of the nervous system is what makes it an effective insecticide .
Biochemical Pathways
Trans-Deltamethrin affects various biochemical pathways. In a study, metabolites such as 3-phenoxybenzaldehyde, 1,2-benzenedicarboxylic butyl dacyl ester, and phenol were identified during deltamethrin degradation in co-culture . This suggests that trans-Deltamethrin undergoes complex metabolic transformations, affecting multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of trans-Deltamethrin involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the pharmacokinetics of pyrethroids can vary depending on factors such as the specific compound, the organism, and the route of exposure .
Result of Action
The primary result of trans-Deltamethrin’s action is the paralysis and death of the target organisms, primarily insects . On a molecular level, this is achieved through the disruption of sodium and potassium channels in the nervous system . On a cellular level, this leads to the disruption of normal neuron function, resulting in paralysis .
Action Environment
Trans-Deltamethrin’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been found to be highly toxic to a wide range of non-target organisms, including mammals, birds, fish, and bees . Furthermore, it has been reported that deltamethrin degrades more rapidly under field conditions, with a higher proportion of trans- to cis-isomers and large amounts of unextractable residues . This suggests that environmental conditions can significantly impact the action and efficacy of trans-Deltamethrin .
Safety and Hazards
Deltamethrin is low in toxicity when it is touched or breathed in and is low to moderately toxic if eaten . It can cause vomiting, drooling, in-coordination, and muscle tremors if dogs and cats eat enough of it . It is toxic to aquatic life, particularly fish . Although generally considered safe to use around humans, it is still neurotoxic . It is an allergen and causes asthma in some people .
生化学分析
Biochemical Properties
Trans-Deltamethrin interacts with various enzymes and proteins. For instance, it has been found to interact with voltage-sensitive sodium channel α-subunit genes, leading to resistance in certain insect populations . Two point mutations (V419L and L925I) were identified in these genes, suggesting that these mutations are likely the major resistance-causing mutations in trans-Deltamethrin-resistant populations through a knockdown-type nerve insensitivity mechanism .
Cellular Effects
Trans-Deltamethrin has varying degrees of toxicity to a variety of organisms . It has been shown to cause a delay in nematode development . High-dose trans-Deltamethrin reduces the activation of the endoplasmic reticulum unfolded protein response (UPR ER), which is associated with the IRE-1/XBP-1 pathway .
Molecular Mechanism
The molecular mechanism of trans-Deltamethrin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The two mutations (V419L and L925I) in the voltage-sensitive sodium channel α-subunit genes are likely the major resistance-causing mutations in trans-Deltamethrin-resistant populations .
Temporal Effects in Laboratory Settings
In laboratory settings, trans-Deltamethrin has been shown to have long-term effects on cellular function . It circulates between solid, liquid, and gas phases in the natural environment and enters organisms through the food chain .
Dosage Effects in Animal Models
High-dose trans-Deltamethrin has been shown to cause developmental toxicity in Caenorhabditis elegans, a nematode model . The toxicity varies with different dosages, with high doses causing a delay in nematode development .
Metabolic Pathways
Trans-Deltamethrin is involved in various metabolic pathways. It is degraded by co-culture of Acinetobacter junii LH-1-1 and Klebsiella pneumoniae BPBA052 . The degradation pathway involves the formation of 3-phenoxybenzaldehyde, 1,2-benzenedicarboxylic butyl dacyl ester, and phenol .
Transport and Distribution
Trans-Deltamethrin is transported and distributed within cells and tissues . It is taken up by the ABCH2 transporter in the malaria vector Anopheles coluzzii .
特性
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18?,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZREIFADZCYQD-DXCJPMOASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64363-96-8 | |
| Record name | trans-Deltamethrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064363968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


